4-Ethoxycarbonyl-2-methylphenyl isothiocyanate
Overview
Description
4-Ethoxycarbonyl-2-methylphenyl isothiocyanate, also known as EMITC, is a compound that belongs to the family of isothiocyanates. It is a yellowish solid and has a molecular weight of 203.23 g/mol. EMITC is known for its potential applications in scientific research, specifically in the field of cancer research.
Scientific Research Applications
Atmospheric Chemistry
4-Ethoxycarbonyl-2-methylphenyl isothiocyanate has been studied for its reaction with OH radicals in the atmosphere. Sommerlade, Ekici, and Parlar (2006) investigated the gas-phase reactions of various isothiocyanates, including 2-methylphenyl isothiocyanate, using a smog chamber-mass analyzer system. They determined rate constants and calculated the lifetimes of these compounds in the troposphere due to reactions with OH radicals, which has implications for atmospheric chemistry and pollution studies (Sommerlade, Ekici, & Parlar, 2006).
Molecular Structure Analysis
In 2022, Xu, Li, Zhang, and Feng conducted a study on the conformations and structures of ethoxycarbonyl isothiocyanate using supersonic jet Fourier transform microwave spectroscopy. This research provided accurate values of rotational constants and nitrogen quadrupole coupling constants, contributing to a better understanding of the molecular structure of ethoxycarbonyl isothiocyanate (Xu, Li, Zhang, & Feng, 2022).
Synthetic Chemistry
In synthetic chemistry, ethoxycarbonyl isothiocyanate has been used for various syntheses. Wesołowska et al. (2008) demonstrated its reaction with phenols to yield 4-hydroxy-N-ethoxycarbonylthiobenzamides, which were further reacted to produce heterocyclic compounds (Wesołowska et al., 2008). Dan (2006) synthesized 1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl, showing the compound's utility in complex organic syntheses (Dan, 2006).
Sensor Development
Du et al. (2017) developed a highly sensitive and selective fluorescent sensor for Fe3+ ions using a post-synthetic modification of metal-organic frameworks involving ethoxycarbonyl isothiocyanate. This research is significant for the development of advanced sensing materials (Du et al., 2017).
Antimicrobial Applications
Wardakhan et al. (2007) explored the reaction of 2-aminocyclohexeno[b]thiophene derivatives with ethoxycarbonyl isothiocyanate, leading to the synthesis of compounds with antibacterial and antifungal activities. This demonstrates the potential of ethoxycarbonyl isothiocyanate in pharmaceutical and antimicrobial applications (Wardakhan, Louca, & Kamel, 2007).
Anti-Plant Pathogen Activity
Tang et al. (2018) synthesized a series of p-aromatic isothiocyanates, which showed promising antimicrobial activity against plant pathogens, suggesting the utility of ethoxycarbonyl isothiocyanate derivatives in agriculture (Tang et al., 2018).
properties
IUPAC Name |
ethyl 4-isothiocyanato-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-3-14-11(13)9-4-5-10(12-7-15)8(2)6-9/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSLQUUZTGGNLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N=C=S)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653436 | |
Record name | Ethyl 4-isothiocyanato-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1027513-17-2 | |
Record name | Ethyl 4-isothiocyanato-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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